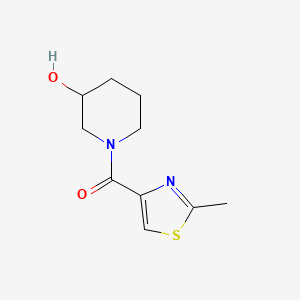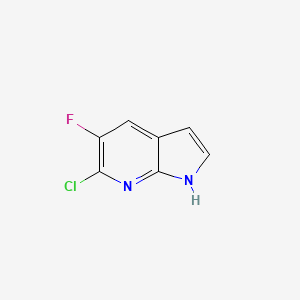
6-クロロ-5-フルオロ-7-アザインドール
概要
説明
6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClFN2. It is a derivative of pyrrolo[2,3-b]pyridine, which is known for its biological and pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential as a therapeutic agent.
科学的研究の応用
6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that 7-azaindole derivatives, a class to which this compound belongs, have shown a broad spectrum of biological activity . They are considered promising structural motifs for use in drug discovery and medicinal chemistry . In particular, halo-substituted 7-azaindoles, such as 6-Chloro-5-Fluoro-7-Azaindole, can serve as valuable precursors in the synthesis and functionalization of biologically active compounds and potential pharmaceutical agents .
Mode of Action
7-azaindole derivatives are known to interact with kinase hinge regions through hydrogen bonding . This interaction can lead to the inhibition of kinase activity, which can have various downstream effects depending on the specific kinase targeted.
Biochemical Pathways
It is known that 7-azaindole derivatives can affect a variety of diseases due to their interesting biochemical and biophysical properties .
Pharmacokinetics
It is known that the azaindole core can be used to modulate and finely tune target binding and adme-tox properties .
Result of Action
It is known that 7-azaindole derivatives can exhibit significant biological activities, including antiviral and antimicrobial properties . They are also known to act as inhibitors of aurora A and B kinases, which are crucial for cell mitosis .
Action Environment
It is known that the synthesis of 7-azaindole derivatives can be influenced by various factors, including the nature of the ketone and its structure, as well as the presence of a chlorine atom at the pyridine ring position .
生化学分析
Biochemical Properties
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine to the active sites of these enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the proliferation and apoptosis of cancer cells by targeting specific signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway . Additionally, 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can alter the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of target enzymes and persistent changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine vary with different dosages. At lower doses, this compound has been observed to exert therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Metabolic Pathways
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine from the body .
Transport and Distribution
The transport and distribution of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-5-FLUORO-7-AZAINDOLE typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrrolo[2,3-b]pyridine derivatives .
類似化合物との比較
Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: This compound is similar in structure but lacks the chlorine atom at the 6-position.
6-Chloro-2-methyl-3-nitropyridine: This compound has a similar chlorine substitution but differs in other functional groups.
Uniqueness
6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms enhances its reactivity and potential as a therapeutic agent .
特性
IUPAC Name |
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXAEXRADNADKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696658 | |
| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-96-0 | |
| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)
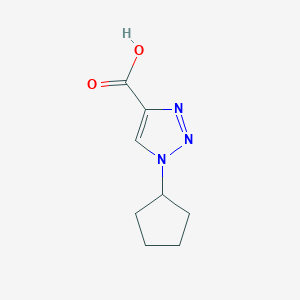
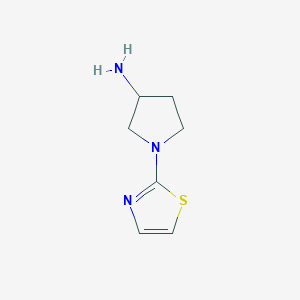
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)
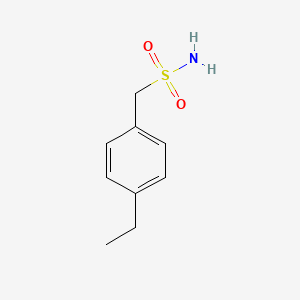
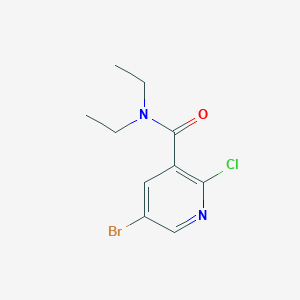

![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)
